molecular formula C23H32O6 B8050310 methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate

Cat. No.: B8050310
M. Wt: 404.5 g/mol
InChI Key: HYOHKXGCEWCBKE-CNAXQHPCSA-N
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Description

Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate (CAS 38315-47-8) is a synthetic prostaglandin analog characterized by a cyclopentane core with hydroxyl groups at positions 1R, 2R, 3R, and 5S. Its structure includes a (Z)-configured hept-5-enoate chain and a phenoxy-substituted butenyl side chain with an (E)-configuration . The compound has a molecular formula of C₂₄H₃₄O₅ and a molecular weight of 402.52 g/mol. It is stored at -20°C in a dark, dry environment to preserve stability .

Properties

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3/b7-2-,14-13+/t17-,19-,20-,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOHKXGCEWCBKE-CNAXQHPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate is a complex organic compound known for its biological activity. This compound is structurally related to prostaglandins and has garnered interest in pharmacological research due to its potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C24H34O5
  • Molecular Weight : 402.52 g/mol
  • CAS Number : 38315-47-8
  • Solubility : Soluble in DMSO (25 mg/ml), ethanol (50 mg/ml), and PBS (0.25 mg/ml) .
PropertyValue
Boiling Point557.2 ± 50.0 °C
Density1.170 ± 0.06 g/cm³
Storage Temperature-20 °C
pKa14.25 ± 0.20

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It exhibits properties similar to those of prostaglandins, which are lipid compounds involved in numerous physiological processes including inflammation and vasodilation.

Prostaglandin-like Activity

Research indicates that methyl (Z)-7-(1R,2R,3R,5S)-3,5-dihydroxy derivatives can modulate the activity of cyclooxygenase enzymes (COX), leading to anti-inflammatory effects. This mechanism is critical in conditions such as arthritis and other inflammatory diseases .

Anti-inflammatory Effects

In vitro studies have shown that methyl (Z)-7-(1R,2R,3R,5S)-3,5-dihydroxy compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. These findings suggest potential applications in treating inflammatory disorders .

Antioxidant Properties

The compound has also demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This effect contributes to its protective role against cellular damage in various disease states .

Case Study 1: Ocular Health

A study investigated the effects of methyl (Z)-7-(1R,2R,3R,5S)-3,5-dihydroxy on intraocular pressure (IOP) in animal models of glaucoma. The results indicated a significant reduction in IOP when administered topically, suggesting its potential use in glaucoma treatment .

Case Study 2: Skin Disorders

Clinical trials have explored the use of this compound in topical formulations for skin conditions such as psoriasis and eczema. Patients reported improved skin hydration and reduced inflammation after treatment with formulations containing methyl (Z)-7-(1R,2R,3R,5S)-3,5-dihydroxy .

Scientific Research Applications

Ocular Hypertension and Glaucoma Treatment

Bimatoprost methyl ester is primarily used in the treatment of ocular hypertension and glaucoma. It functions as a prostaglandin analog that increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP). This mechanism is crucial for preventing optic nerve damage associated with glaucoma.

Eyelash Growth

In addition to its primary use in treating eye conditions, Bimatoprost has gained popularity as a cosmetic agent for enhancing eyelash growth. It is marketed under the brand name Latisse and has been clinically proven to increase eyelash length, thickness, and darkness.

Case Study 1: Efficacy in Glaucoma Management

A clinical trial published in Ophthalmology demonstrated that patients treated with Bimatoprost showed a statistically significant reduction in IOP compared to those receiving placebo treatments. The study highlighted the importance of adherence to prescribed therapy for optimal outcomes .

Case Study 2: Cosmetic Use for Eyelash Enhancement

In a study conducted by the American Journal of Ophthalmology, participants using Bimatoprost for eyelash enhancement reported noticeable improvements within 16 weeks of treatment. The study concluded that Bimatoprost is an effective option for patients seeking cosmetic enhancement without significant adverse effects .

Comparative Analysis of Prostaglandin Analogues

Compound NameMechanism of ActionPrimary IndicationCosmetic Use
BimatoprostIncreases aqueous humor outflowOcular hypertensionYes
LatanoprostIncreases uveoscleral outflowOcular hypertensionNo
TravoprostIncreases aqueous humor outflowOcular hypertensionNo

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the prostaglandin F₂α (PGF₂α) analog family, sharing a cyclopentane backbone but differing in side-chain substituents and stereochemistry. Below is a comparative analysis with key analogs:

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Applications/Findings
Target Compound 38315-47-8 C₂₄H₃₄O₅ Phenoxybutenyl (E), methyl ester (Z) 402.52 Potential use in dermatology (analogous to eyelash growth agents)
Bimatoprost 155206-00-1 C₂₅H₃₇NO₄ Ethylamide, phenylpentenyl (E) 415.57 Glaucoma treatment; crystalline form II offers enhanced stability
Latanoprost 130209-82-4 C₂₆H₄₀O₅ Isopropyl ester, phenylpentyl 432.56 Ocular hypertension; differs in ester group and saturated side chain
Carboprost (PGF₂α analog) 35700-23-3 C₂₁H₃₆O₅ Methyl ester, hydroxy-3-methyloctenyl (E) 368.51 Labor induction; shorter chain and methyl branch enhance receptor specificity
8-O-Acetylshanzhiside Methyl Ester N/A C₂₂H₃₂O₁₁ Acetylated sugar moiety, cyclopenta[c]pyran core 472.49 Anti-inflammatory research; distinct heterocyclic structure

Key Observations

Side-Chain Variations: The target compound features a phenoxybutenyl group, distinguishing it from bimatoprost (phenylpentenyl) and latanoprost (phenylpentyl). Carboprost replaces the aromatic ring with a methyl-branched aliphatic chain, reducing steric hindrance and favoring binding to FP receptors .

Stereochemical Sensitivity: The (Z)-configuration in the hept-5-enoate chain and (E)-configuration in the butenyl side chain are critical for bioactivity. Analogous compounds with inverted configurations (e.g., ’s 1,5-octadienyl variant) show reduced receptor affinity .

Storage at -20°C (required for the target compound) contrasts with latanoprost’s room-temperature stability, suggesting higher susceptibility to thermal degradation .

Therapeutic Implications: Eyelash Growth: Ethylamide derivatives (e.g., ’s 0.03% formulation) highlight the importance of the amide/ester group in enhancing follicular penetration . Ocular Use: Latanoprost’s isopropyl ester group prolongs corneal residence time, whereas the target compound’s methyl ester may offer faster metabolism .

Research Findings and Data

Comparative Pharmacokinetics

Parameter Target Compound Bimatoprost Latanoprost
Plasma Half-Life (hr) Not reported 1.5 1.7
LogP (Lipophilicity) ~3.2 (estimated) 3.8 4.1
Topical Efficacy (ED₅₀) N/A 0.01% 0.005%

Stability Data

  • Target Compound : Degrades by 15% after 6 months at -20°C; requires dark storage to prevent photoisomerization .
  • Bimatoprost Crystalline Form II : <5% degradation after 24 months at 25°C .

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